molecular formula C16H24N2O4 B1388226 N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine CAS No. 305332-61-0

N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine

Cat. No.: B1388226
CAS No.: 305332-61-0
M. Wt: 308.37 g/mol
InChI Key: CJPMLWRZFHGSOZ-KZUDCZAMSA-N
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Description

N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine is a compound with the molecular formula C16H24N2O4 It is a derivative of lysine, an essential amino acid, and features a carboxy-3-phenylpropyl group attached to the lysine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) or CBz (carboxybenzyl) to prevent unwanted side reactions . The protected lysine is then reacted with the appropriate carboxy-3-phenylpropyl derivative under conditions that facilitate the formation of the desired product. Finally, the protecting groups are removed to yield N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine.

Industrial Production Methods

Industrial production methods for N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxy-3-phenylpropyl group may enhance binding affinity or specificity, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13?,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMLWRZFHGSOZ-KZUDCZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661856
Record name N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305332-61-0
Record name N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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